molecular formula C33H52O9 B13431221 Secalciferol 3-Glucuronide

Secalciferol 3-Glucuronide

Cat. No.: B13431221
M. Wt: 592.8 g/mol
InChI Key: MVNJAJDZJICFKA-SCZUSCEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Secalciferol 3-Glucuronide involves the glucuronidation of secalciferol. This process typically requires the use of glucuronic acid or its derivatives in the presence of specific enzymes or chemical catalysts. The reaction conditions often include controlled temperatures and pH levels to ensure the successful attachment of the glucuronic acid moiety to the secalciferol molecule . Industrial production methods may involve large-scale enzymatic processes to achieve higher yields and purity.

Chemical Reactions Analysis

Secalciferol 3-Glucuronide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Properties

Molecular Formula

C33H52O9

Molecular Weight

592.8 g/mol

IUPAC Name

(2S,3S,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C33H52O9/c1-18-8-12-22(41-31-28(37)26(35)27(36)29(42-31)30(38)39)17-21(18)11-10-20-7-6-16-33(5)23(13-14-24(20)33)19(2)9-15-25(34)32(3,4)40/h10-11,19,22-29,31,34-37,40H,1,6-9,12-17H2,2-5H3,(H,38,39)/b20-10+,21-11-/t19-,22+,23-,24+,25-,26?,27+,28?,29+,31-,33-/m1/s1

InChI Key

MVNJAJDZJICFKA-SCZUSCEVSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4C(C([C@@H]([C@H](O4)C(=O)O)O)O)O)C

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C

Origin of Product

United States

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